Delta Opioid Receptor Inverse Agonist Potency: Delmorphan-A (13d) vs. Prototypical Inverse Agonist ICI 174,864
The 2-methyl-2-phenylpropanamide moiety is a critical structural component of delmorphan-A (compound 13d), a phenylmorphan-based inverse agonist. In a direct head-to-head comparison, delmorphan-A exhibited a 650-fold increase in potency compared to the prototypical delta opioid receptor (DOR) inverse agonist ICI 174,864 in a [³⁵S]GTPγS functional assay. Delmorphan-A demonstrated a picomolar inhibitory potency (Ke = 0.1 nM) with DOR selectivity ratios of 103-fold versus the mu opioid receptor (MOR) and 132-fold versus the kappa opioid receptor (KOR) [1].
| Evidence Dimension | Inverse agonist potency at delta opioid receptor |
|---|---|
| Target Compound Data | Delmorphan-A (containing the 2-methyl-2-phenylpropanamide scaffold): Ke = 0.1 nM; 103-fold (vs. MOR) and 132-fold (vs. KOR) selectivity |
| Comparator Or Baseline | ICI 174,864 (prototypical DOR inverse agonist): Not explicitly quantified for Ke in this study, but the potency difference is reported as a 650-fold increase for the target compound class. |
| Quantified Difference | 650-fold more potent than ICI 174,864. |
| Conditions | [³⁵S]GTPγS functional assay on cloned human opioid receptors. |
Why This Matters
This extreme potency and selectivity profile, driven by the 2-methyl-2-phenylpropanamide scaffold, directly enables high-precision studies of delta opioid receptor signaling with minimal off-target interference, a critical advantage for pharmacological tool compound selection.
- [1] Thomas, J. B., Zhang, L., Navarro, H. A., & Carroll, F. I. (2006). Highly potent and selective phenylmorphan-based inverse agonists of the opioid delta receptor. Journal of Medicinal Chemistry, 49(18), 5597-5609. View Source
